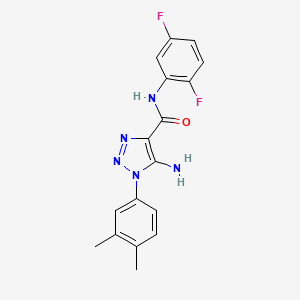

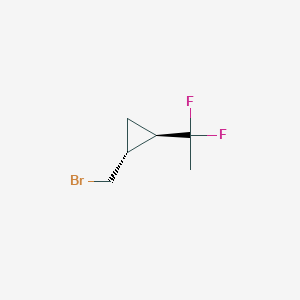

![molecular formula C16H21ClN2O3S B2722901 1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040696-55-6](/img/structure/B2722901.png)

1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide, also known as L-655,708, is a selective antagonist of the GABAA receptor. It was first synthesized in 1998 by Merck Sharp and Dohme Research Laboratories and has since been studied extensively for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound’s antiproliferative activity against cancer cells has been a subject of intense investigation. Researchers have synthesized novel derivatives by introducing alkyl or aralkyl groups and sulfonyl moieties. These modifications enhance the compound’s pharmacophoric properties, leading to improved antitumor effects. In vitro studies using cell lines (Hela, A549, HepG2, and MCF-7) demonstrated moderate to excellent antiproliferative activity, with IC50 values ranging from 0 μM to 100 μM . Notably, the introduction of sulfonyl groups increased the compound’s potency, while alkyl and arylated alkyl derivatives also exhibited promising results.

Molecular Docking and Receptor Binding

Molecular docking studies revealed the binding orientations of the synthesized compounds within the active site of c-Met, a receptor associated with cancer progression. These insights help elucidate the compound’s mechanism of action and guide further drug design efforts. Additionally, molecular dynamics simulations assessed the stability of compound-receptor interactions, providing valuable information for drug development .

Synthetic Methodology

Understanding the synthesis of this compound is essential for its broader applications. For instance, the reaction involving 1-(4-chlorophenyl)-4-hydroxypyrazole and O-ethyl-S-propylthiophosphoryl chloride yields the desired 1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide . Such synthetic insights contribute to its availability for research and development.

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-1-(2-methylpropyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O3S/c1-11(2)7-18-8-16(20)19(13-5-3-12(17)4-6-13)15-10-23(21,22)9-14(15)18/h3-6,11,14-15H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPFDDAXPMKPNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC(=O)N(C2C1CS(=O)(=O)C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2722819.png)

![N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2722820.png)

![N-(benzo[d]thiazol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2722823.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2722825.png)

![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722829.png)

![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2722830.png)

![3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2722831.png)

![4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2722837.png)

![5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate](/img/structure/B2722840.png)